molecular formula C22H20ClN3O4 B2592527 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide CAS No. 1251698-17-5

2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide

Cat. No. B2592527
CAS RN: 1251698-17-5
M. Wt: 425.87
InChI Key: MWZNEKPBUQJKHG-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are often used in medicinal chemistry as they have a broad spectrum of activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various amines . For instance, the synthesis of coumarin-pyrimidine derivatives involves a four-component reaction involving 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

Chemical reactions involving similar compounds often proceed under mild reaction conditions and can be executed in gram scale . They also highlight broad functional group tolerance .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized using techniques like Thin Layer Chromatography (TLC) and NMR spectroscopy .

Scientific Research Applications

Mechanism of Action

Pyrido[2,3-d]pyrimidines have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Safety and Hazards

The safety and hazards of similar compounds are often evaluated using in vitro assays. For instance, the minimum inhibitory concentration (MIC) of the compounds against various strains can be assayed using the standard broth microdilution method, and cell toxicity can be determined using the MTT assay .

Future Directions

The development of new compounds using cost-effective processes is critical to reduce disease incidence and accomplish various health strategy milestones . The future directions in this field could involve the design and synthesis of novel series of pyrido[2,3-d]pyrimidine derivatives as potential inhibitors against various targets .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrobenzofuran-3-yl acetate to form 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-acetylacetamide, which is then converted to the final product by N-isopropylation.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-4,6-dioxo-1,2-dihydrobenzofuran-3-yl acetate", "acetic anhydride", "isopropylamine", "triethylamine", "dichloromethane", "ethanol", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrobenzofuran-3-yl acetate in the presence of acetic anhydride and triethylamine in dichloromethane to form 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-acetylacetamide.", "Step 2: N-isopropylation of 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-acetylacetamide with isopropylamine in ethanol in the presence of sodium bicarbonate and sodium chloride to form the final product, 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide." ] }

CAS RN

1251698-17-5

Product Name

2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.87

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C22H20ClN3O4/c1-13(2)24-18(27)12-26-21(28)20-19(16-5-3-4-6-17(16)30-20)25(22(26)29)11-14-7-9-15(23)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,24,27)

InChI Key

MWZNEKPBUQJKHG-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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